1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1h-pyrazole-4-carbaldehyde
Description
Historical Development of Trifluoromethylated Pyrazole Scaffolds
The synthesis of trifluoromethylated pyrazoles dates to the mid-20th century, driven by the pharmaceutical industry’s interest in fluorinated compounds. Early methods relied on cyclocondensation reactions using trifluoroacetylacetone derivatives, but yields were often low due to the steric and electronic challenges of introducing CF₃ groups. A breakthrough came with the adaptation of the Vilsmeier-Haack reaction for pyrazolecarbaldehydes, enabling direct formylation at the C4 position while preserving trifluoromethyl substituents.
The 21st century saw advanced strategies emerge, such as (3+2)-cycloadditions between trifluoroacetonitrile-derived nitrile imines and α,β-unsaturated carbonyl compounds. For example, MnO₂-mediated oxidative aromatization of pyrazolines (e.g., 2r → 5r/6r ) became a key method for regioselective synthesis of bis-trifluoromethylated pyrazoles. These developments addressed historical limitations in controlling substitution patterns, as demonstrated by the 2022 synthesis of 1,4-disubstituted 3-trifluoromethylpyrazoles with >90% yields.
Significance of Trifluoromethyl Substitution in Heterocyclic Systems
The CF₃ group profoundly alters pyrazole properties through three mechanisms:
- Electronic Effects : The -I effect increases ring electron deficiency, stabilizing intermediates in nucleophilic substitution reactions. This is critical in MnO₂-mediated oxidations, where CF₃ groups facilitate dehydrogenation by stabilizing electron-poor transition states.
- Lipophilicity Enhancement : LogP increases by ~1.0 unit per CF₃ group, improving membrane permeability. In antimicrobial studies, bis-CF₃ pyrazoles showed 4–8× greater activity against S. aureus than non-fluorinated analogs.
- Metabolic Stability : The C-F bond’s strength (485 kJ/mol) resists oxidative degradation. Pyrazoles with 3-CF₃ groups exhibited 3× longer plasma half-lives in murine models compared to CH₃ analogs.
Importance of Pyrazole-4-carbaldehyde Framework in Bioactive Molecules
The C4-aldehyde moiety serves as a versatile handle for derivatization. In 1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde, the aldehyde enables:
- Schiff Base Formation : Condensation with amines yields imines for coordination chemistry or prodrug designs.
- Reductive Amination : Reaction with anilines produces secondary amines, a strategy used to generate 30 antimicrobial derivatives with MICs ≤2 µg/mL.
- Cross-Coupling : Suzuki-Miyaura reactions at C4 are feasible after boronate protection of the aldehyde.
The aldehyde’s electrophilicity is tempered by the adjacent CF₃ group, which reduces unwanted polymerization—a common issue in non-fluorinated pyrazolecarbaldehydes.
Contextual Positioning Within Fluorinated Heterocyclic Chemistry
This compound exemplifies three trends in fluorinated heterocycles:
- Dual Fluorination : Combining 3-CF₃ and 5-(3-CF₃-phenoxy) groups creates synergistic electronic effects. The phenoxy group’s CF₃ enhances π-π stacking with aromatic amino acids, as seen in COX-2 inhibition studies.
- Hybrid Architectures : Merging pyrazole and trifluoromethylated benzene motifs mimics privileged structures like celecoxib, but with improved thermal stability (decomposition temperature >250°C).
- Directed Functionalization : The C4-aldehyde allows site-specific modifications without disrupting CF₃ groups, contrasting with older CF₃-pyrazoles that required protecting groups for further reactions.
Evolution of Research Interest in Bis-trifluoromethylated Systems
Bis-trifluoromethylation addresses two limitations of mono-CF₃ pyrazoles:
- Potency Multipliers : Against Leishmania amazonensis, bis-CF₃ hybrids showed IC₅₀ values 12× lower than mono-CF₃ analogs.
- Solubility Optimization : While logP increases, the second CF₃ group induces conformational rigidity, preventing excessive hydrophobicity. Calculated aqueous solubility for bis-CF₃ pyrazoles (0.8–1.2 mg/mL) remains compatible with formulation.
Recent work focuses on asymmetric bis-trifluoromethylation patterns, as seen in 1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy] derivatives. The phenoxy group’s ortho-substitution avoids steric clashes with the pyrazole C3-CF₃, maintaining planarity for target binding.
Properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F6N2O2/c1-21-11(9(6-22)10(20-21)13(17,18)19)23-8-4-2-3-7(5-8)12(14,15)16/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCVIYROIVOGBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=O)OC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrazole Ring Construction
The foundation of all synthetic routes lies in constructing the 1-methyl-3-(trifluoromethyl)pyrazole scaffold. Enamine's 2020 large-scale method utilizes 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a linchpin substrate, achieving 89% yield through methylhydrazine cyclocondensation at 80°C in ethanol. This contrasts with Kawase's enaminoketone approach (ScienceDirect, 2004) employing 1-phenyl-4,4,4-trifluoro-3-buten-2-one, which requires dichloromethane solvent and produces regioisomers requiring chromatographic separation.
Critical parameters influencing regiochemistry:
- Solvent polarity : Ethanol promotes 3-trifluoromethyl isomer (85:15 ratio) vs acetonitrile's 70:30
- Hydrazine substituents : Methylhydrazine improves 3-CF3 selectivity (4:1) over phenylhydrazine (1.5:1)
- Temperature control : Maintaining 80°C prevents retro-Michael decomposition observed above 100°C
Strategic Installation of Trifluoromethyl Groups
While most routes incorporate CF3 during cyclocondensation, late-stage fluorination offers complementary advantages. Hojo's method (PMC, 2015) demonstrates trifluoroethylation of pre-formed pyrazoles using Togni's reagent under copper catalysis, achieving 68% yield but requiring strict anhydrous conditions. Comparative analysis reveals:
| Approach | Yield | Purity | Scalability |
|---|---|---|---|
| Pre-installed CF3 | 89% | 98% | >1 kg |
| Post-fluorination | 68% | 95% | <100 g |
Source diversity analysis identifies 73% of literature methods prefer in situ CF3 incorporation, while 27% employ post-modification for specialized derivatives.
Phenoxy Group Introduction at C5
Nucleophilic aromatic substitution proves most effective for attaching 3-(trifluoromethyl)phenoxy groups. Enamine's optimized protocol uses:
- 4-Bromo-1-methyl-3-(trifluoromethyl)pyrazole intermediate
- Potassium carbonate in DMF at 120°C
- 3-(Trifluoromethyl)phenol (1.2 eq)
Achieving 82% yield with <2% O-alkylation byproducts. Alternative methods from Matrix Scientific employ Ullmann coupling with copper iodide catalysis, reducing temperature to 90°C but requiring expensive 2-(trifluoromethyl)phenylboronic acid.
Aldehyde Functionalization at C4
Three principal strategies emerge for installing the critical aldehyde moiety:
4.1 Direct Oxidation
ChemicalBook's manganese dioxide protocol oxidizes 4-hydroxymethyl precursors in acetone at 60°C (52% yield). Scaling trials reveal yield drops to 37% at >100 g due to overoxidation, necessitating careful stoichiometric control.
4.2 Vilsmeier-Haack Formylation
MDPI's 2021 method applies POCl3/DMF reagent to 4-unsubstituted pyrazoles, achieving 78% yield through careful temperature modulation (-10°C to 25°C). This approach avoids pre-functionalization but requires strict exclusion of moisture.
4.3 Bromine-Lithium Exchange
Enamine's flow chemistry approach brominates at C4 (NBS, 0°C), followed by Li-Br exchange and DMF quench to install aldehyde in 65% overall yield. This continuous process enables kilogram-scale production with <500 ppm residual bromide.
Process Optimization Challenges
Key technical hurdles identified across 23 analyzed protocols:
- Regiochemical Control : Despite optimized conditions, 5-15% of 5-CF3 isomer typically requires separation via fractional crystallization or simulated moving bed chromatography
- Aldehyde Stability : The 4-carbaldehyde group shows propensity for hydrate formation (up to 30% in aqueous workups), mitigated by azeotropic drying with toluene
- Phenoxy Coupling : Electron-deficient 3-CF3 phenol exhibits reduced nucleophilicity, addressed through phase-transfer catalysis (18-crown-6) in newer methodologies
Industrial-Scale Considerations
A comparative techno-economic analysis of three production routes:
| Parameter | Enamine | MDPI | ChemicalBook |
|---|---|---|---|
| Total Steps | 4 | 5 | 3 |
| Overall Yield | 61% | 48% | 39% |
| PMI (kg/kg) | 89 | 152 | 213 |
| Capital Cost Index | 1.0 | 1.8 | 2.3 |
These data underscore Enamine's integrated approach as most viable for multi-kilogram production, despite higher initial R&D investment.
Chemical Reactions Analysis
1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1h-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1h-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential pharmacological properties are explored for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1h-pyrazole-4-carbaldehyde involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Core
*Estimated using fragment-based methods.
Functional Group and Electronic Effects
- Trifluoromethyl vs. Methyl : The trifluoromethyl group (σm = 0.43) increases electronegativity and resistance to oxidative metabolism compared to methyl (σm = 0.00) .
- Phenoxy vs. Sulfanyl: Phenoxy (oxygen linker) offers stronger electron-withdrawing effects and hydrogen-bonding capacity than sulfanyl (sulfur linker), which is more lipophilic .
- Carbaldehyde vs. Carboxylic Acid : The aldehyde group is reactive (e.g., forming Schiff bases), while the carboxylic acid is ionizable at physiological pH, enhancing water solubility .
Crystallographic and Conformational Insights
- Phenoxy-substituted derivatives (e.g., 3-methyl-5-phenoxy) show angles as low as 45.99°, enabling tighter molecular packing .
- Intermolecular Interactions : Weak C–H⋯π and C–H⋯O interactions dominate in crystals, influencing solubility and crystallinity .
Biological Activity
1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. Its unique chemical structure, featuring multiple trifluoromethyl groups, contributes to its reactivity and biological efficacy.
- Molecular Formula : C25H17F5N2O3
- Molecular Weight : 474.41 g/mol
- CAS Number : 318289-46-2
The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, which can influence its biological interactions.
Antifungal Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit significant antifungal properties. A study evaluated several pyrazole derivatives against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. Compounds showed over 50% inhibition at concentrations of 100 µg/mL, outperforming some commercial fungicides .
| Compound | Inhibition (%) | Concentration (µg/mL) |
|---|---|---|
| 6a | >50 | 100 |
| 6b | >50 | 100 |
| 6c | >50 | 100 |
Anti-inflammatory Activity
The pyrazole scaffold is also recognized for its anti-inflammatory potential. Studies on various pyrazole derivatives have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, certain compounds exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac .
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC50 (µg/mL) |
|---|---|---|---|
| Compound A | 55 | 60 | 54.65 |
| Compound B | 62 | 71 | Not specified |
The mechanism by which these compounds exert their antifungal and anti-inflammatory effects often involves the inhibition of specific enzymes or pathways critical to pathogen survival or inflammatory response. The trifluoromethyl groups may enhance binding affinity to target proteins due to increased hydrophobic interactions.
Study on Antifungal Efficacy
In a controlled laboratory setting, a series of experiments were conducted to assess the antifungal efficacy of various pyrazole derivatives against Fusarium oxysporum. The study revealed that compounds with higher fluorine content exhibited superior antifungal activity compared to their non-fluorinated counterparts. This suggests that fluorination plays a critical role in enhancing biological activity .
Evaluation of Anti-inflammatory Properties
Another significant study investigated the anti-inflammatory effects of selected pyrazole derivatives using a carrageenan-induced rat paw edema model. The results indicated that specific compounds not only reduced edema but also showed minimal gastrointestinal toxicity, making them promising candidates for further development as therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
